molecular formula C20H16FN5O2 B2772388 N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-25-6

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2772388
CAS No.: 852440-25-6
M. Wt: 377.379
InChI Key: YMZACXDNYVXNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that belongs to a novel series of pyrazolo [3,4-d]pyrimidine-based compounds . These compounds have been designed and synthesized as FLT3 inhibitors .


Synthesis Analysis

The synthesis of these compounds involves linking a piperazine ring to different aromatic moieties through various linkages . The specific synthesis process for “this compound” is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of this compound, like others in its series, is based on a pyrazolo[3,4-d]pyrimidine core . This core is linked to a piperazine ring and bears different aromatic moieties .

Scientific Research Applications

Neuroinflammation Imaging

N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and its derivatives have been extensively studied for their potential to bind to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. The derivatives of this compound have shown subnanomolar affinity for TSPO, comparable to established compounds. They have been used in in vivo positron emission tomography (PET) imaging to investigate brain uptake and local accumulation in rodent models of neuroinflammation, confirming their potential as PET radiotracers for neuroinflammation imaging (Damont et al., 2015).

Anticancer Activity

Studies have also been conducted on derivatives of this compound for their anticancer activity. One study synthesized novel fluoro-substituted benzo[b]pyran derivatives, which were tested against human cancer cell lines (lung, breast, and CNS cancer), showing anticancer activity at low concentrations compared to reference drugs (Hammam et al., 2005). Another research synthesized various derivatives with aryloxy groups attached to the pyrimidine ring, testing their anticancer activity on 60 cancer cell lines, with one compound showing significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Anti-inflammatory Activity

Compounds derived from this compound have also been investigated for their anti-inflammatory activity. A study synthesized several derivatives and tested them for anti-inflammatory activity, with some showing significant activity (Sunder et al., 2013).

Future Directions

The future directions for the research and development of “N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” and similar compounds could include further studies on their potential as anti-cancer agents . Additionally, more detailed studies on their synthesis, chemical properties, and safety could be beneficial.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-15-8-6-14(7-9-15)10-22-18(27)12-25-13-23-19-17(20(25)28)11-24-26(19)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZACXDNYVXNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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